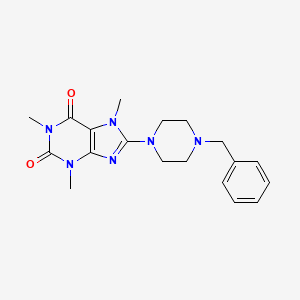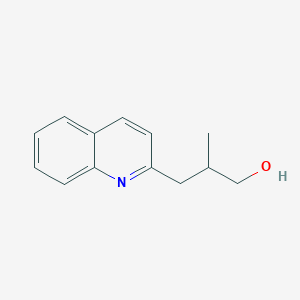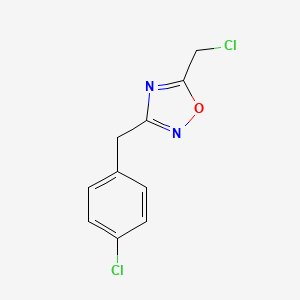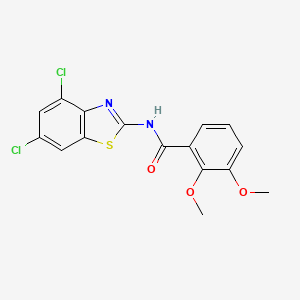![molecular formula C9H12N4OS B3015508 6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878065-97-5](/img/structure/B3015508.png)
6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives typically involves the reaction of 2-substituted 5-aminopyridines with various reagents . For instance, directed lithiation of Boc or pivaloyl derivatives of 2-substituted 5-aminopyridines with BuLi–TMEDA in diethyl ether at –10 °C can yield 4-lithio derivatives, which are then quenched with CO2 to give the analogous C-4 carboxylic acids . These acids can be converted to 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones by reaction with formamide or, more optimally, formamidine acetate .Applications De Recherche Scientifique
Adenosine Receptor Affinity and Antimicrobial Applications
Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including variants similar to "6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one," have been identified as a general class of compounds with significant affinity for A1 adenosine receptors. This affinity suggests potential applications in the development of therapies targeting cardiovascular diseases, neurodegenerative disorders, and other conditions where adenosine receptors play a key role. Specific compounds within this class have demonstrated promising activity, underscoring the therapeutic potential of these derivatives (Harden, Quinn, & Scammells, 1991).
Antimicrobial Applications : Pyrazolo[3,4-d]pyrimidines have also been synthesized and tested for their biological activity against various microbial strains. Studies have revealed that these compounds exhibit significant antimicrobial effects, offering a foundation for the development of new antimicrobial agents. The incorporation of specific derivatives into materials like polyurethane varnish and printing ink paste has shown to impart antimicrobial properties to these surfaces, indicating the versatility of these compounds in applications beyond pharmaceuticals (El‐Wahab et al., 2015).
Anticancer and Anti-inflammatory Applications
Anticancer Activities : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the potential of these compounds in cancer therapy, particularly in targeting specific molecular pathways involved in cancer progression (Rahmouni et al., 2016).
Anti-inflammatory Properties : Derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been explored for their nonsteroidal anti-inflammatory properties without the typical ulcerogenic activity associated with many NSAIDs. This suggests a potential for developing safer anti-inflammatory medications that mitigate the gastrointestinal side effects common to many existing drugs (Auzzi et al., 1983).
Herbicidal and Pesticidal Applications
Herbicidal Activity : Research into 6-arylthio-3-methylthio-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones has demonstrated that certain derivatives exhibit good inhibitory activities against agricultural pests such as Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), highlighting the potential for these compounds in developing new herbicides and pest management solutions (Luo et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
6-butylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-2-3-4-15-9-11-7-6(5-10-13-7)8(14)12-9/h5H,2-4H2,1H3,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKXYOWAMEDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C=NN2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3015431.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)
![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)




![N-[(1-Ethylsulfonylcyclopropyl)methyl]prop-2-enamide](/img/structure/B3015445.png)
![2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine](/img/structure/B3015446.png)

